molecular formula C16H32O4S2 B14126791 Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide CAS No. 79355-79-6

Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide

Cat. No.: B14126791
CAS No.: 79355-79-6
M. Wt: 352.6 g/mol
InChI Key: SYBGQUOWIDTOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a dodecylsulfinyl substituent, and a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:

    Formation of the thiophenol core: This can be achieved through the reaction of a suitable thiol with a halogenated aromatic compound under basic conditions.

    Introduction of the dodecylsulfinyl group: This step involves the oxidation of a dodecyl sulfide to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization to form the tetrahydro structure: This can be done through intramolecular cyclization reactions, often facilitated by the use of strong bases or acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted thiophenol derivatives.

Scientific Research Applications

Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-thiopyran-4-one: A related compound with a similar tetrahydro structure but lacking the dodecylsulfinyl and thiophenol groups.

    Dodecylsulfinylbenzene: Contains the dodecylsulfinyl group but lacks the tetrahydro and thiophenol structures.

Uniqueness

Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the combination of its tetrahydro structure, dodecylsulfinyl substituent, and thiophenol group

Properties

CAS No.

79355-79-6

Molecular Formula

C16H32O4S2

Molecular Weight

352.6 g/mol

IUPAC Name

4-dodecylsulfinyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C16H32O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-21(18)16-14-22(19,20)13-15(16)17/h15-17H,2-14H2,1H3

InChI Key

SYBGQUOWIDTOOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.